![molecular formula C15H11BrN4O4S3 B467544 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 500201-76-3](/img/structure/B467544.png)

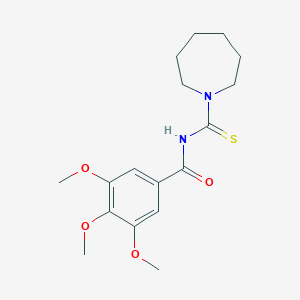

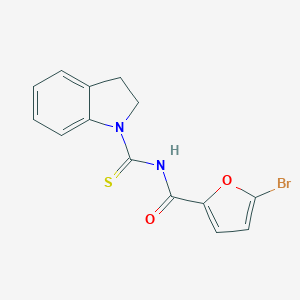

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

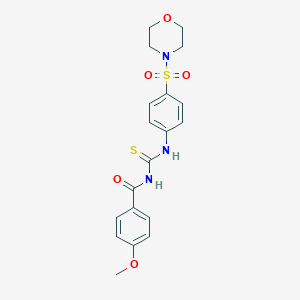

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11BrN4O4S3 and its molecular weight is 487.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gastroprotective Properties of Ebrotidine

Ebrotidine is a novel antiulcer drug known for its gastroprotective properties. Unlike other H2-blockers, ebrotidine combines the qualities of an H2-receptor antagonist with a cytoprotective agent, not reliant on prostaglandin generation. Its unique mechanism involves enhancing the physicochemical properties of mucus gel, increasing its dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Additionally, ebrotidine promotes the synthesis and secretion of sulfo- and sialomucins, phospholipids of gastric mucus, and encourages mucin macromolecular assembly. This drug also facilitates the gastric mucosal expression of integrin receptors and the expression of EGF and PDGF receptors, crucial for ulcer healing and maintaining mucosal integrity, showcasing its exceptional ability in mucosal repair and protection against calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).

Anti-Helicobacter pylori Activities

Ebrotidine stands out for its potent anti-Helicobacter pylori activities, combining acid-suppressant actions with gastroprotective and antimicrobial properties. It not only has significant anti-H. pylori activity by itself but also enhances the efficacy of common antimicrobial agents used for H. pylori eradication. This drug induces a substantial increase in H. pylori aggregation titer of gastric mucin and displays a remarkable inhibitory effect on H. pylori urease activity, surpassing that of ranitidine, omeprazole, and lansoprazole. Ebrotidine efficiently counters the disruptive effects of H. pylori lipopolysaccharide on gastric epithelium, highlighting its comprehensive role in the treatment of gastric diseases caused by H. pylori (Slomiany, Piotrowski, & Slomiany, 1997).

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene rings are pivotal in drug design, serving as bioactive molecular structures. The substitution with furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl has been essential in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These modifications significantly affect the activity and selectivity of compounds, showcasing the importance of heteroaryl substituents in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of benzofused thiazole derivatives reveal their potential as antioxidant and anti-inflammatory agents. These compounds show distinct anti-inflammatory activity and potent antioxidant action against reactive species, offering a template for the evaluation of new therapeutic agents (Raut et al., 2020).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline-4(3H)-one derivatives are important in medicinal chemistry, found in over 200 naturally occurring alkaloids. They serve as a versatile lead molecule, inspiring the synthesis of novel medicinal agents with varied bioactivities. This review emphasizes the structural modifications and biological activities of quinazoline derivatives, highlighting their potential to address antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Propiedades

IUPAC Name |

5-bromo-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O4S3/c16-12-6-5-11(24-12)13(21)19-14(25)18-9-1-3-10(4-2-9)27(22,23)20-15-17-7-8-26-15/h1-8H,(H,17,20)(H2,18,19,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZJJKNCAYMPCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)

![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)

![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B467541.png)

![N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclopropanecarboxamide](/img/structure/B467557.png)

![N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)cyclopropanecarboxamide](/img/structure/B467559.png)